molecular formula C10H10BrN3 B508031 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine CAS No. 512809-49-3

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Cat. No.: B508031
CAS No.: 512809-49-3
M. Wt: 252.11g/mol
InChI Key: TYMZRXDYBWFGIG-UHFFFAOYSA-N
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Description

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine is a chemical compound that features a brominated pyrazole ring attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable phenylamine derivative. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites on enzymes or receptors, inhibiting their function or altering their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
  • 2-(4-Bromo-1H-pyrazol-1-yl)aniline
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole

Uniqueness

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine is unique due to its specific structure, which combines a brominated pyrazole ring with a phenylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZRXDYBWFGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232604
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-49-3
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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